molecular formula C12H19N B1276125 1-(4-Tert-butylphenyl)ethanamine CAS No. 89538-65-8

1-(4-Tert-butylphenyl)ethanamine

Cat. No. B1276125
CAS RN: 89538-65-8
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related macrocyclic compounds and bis(phenyl)ethanes has been reported. In the first paper, a macrocyclic ligand is synthesized through Schiff-base condensation by stirring and refluxing equimolar quantities of 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane in a basic ethanolic solution overnight . The second paper describes the synthesis of 1,2-Bis(2,4,6-tri-tert-butylphenyl)ethane through dehalogenation of 2,4,6-tri-tert-butyl-benzyl chloride . These methods could potentially be adapted for the synthesis of 1-(4-Tert-butylphenyl)ethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various techniques. The macrocyclic ligand from the first paper crystallizes in the monoclinic space group P 2(1)/c and was characterized using single-crystal X-ray spectroscopy, 1H NMR, IR-spectroscopy, and mass spectrophotometry . The second paper reports that 1,2-Bis(2,4,6-tri-tert-butylphenyl)ethane crystallizes in the monoclinic space group C2/c, with the central ethane bond being unusually stretched due to steric repulsions . These analyses provide insights into the molecular geometry and electronic structure that could be relevant for understanding the properties of 1-(4-Tert-butylphenyl)ethanamine.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 1-(4-Tert-butylphenyl)ethanamine. However, the synthesis methods and structural analyses of related compounds suggest that steric effects play a significant role in their reactivity. The presence of bulky tert-butyl groups can influence the outcome of reactions by hindering access to certain sites on the molecule or by affecting the overall stability of intermediates and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are inferred from their molecular structures and synthesis methods. The macrocyclic ligand is described as a crystalline solid of yellow color , while the bis(phenyl)ethane compound exhibits boat-deformations of the benzene rings due to close packing in layers . These properties, such as color, crystallinity, and molecular conformation, are important for the practical applications of such compounds. The physical and chemical properties of 1-(4-Tert-butylphenyl)ethanamine would likely be influenced by the tert-butyl group and the ethanamine moiety, affecting its solubility, stability, and reactivity.

Scientific Research Applications

Ligand Synthesis

  • 1-(4-Tert-butylphenyl)ethanamine is utilized in the synthesis of sterically demanding ligands for phosphorus centers. For instance, it is involved in creating materials with two low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit (Shah et al., 2000).

Inhibitor Development

  • Derivatives of 1-(4-Tert-butylphenyl)ethanamine, such as 1-(1H-Indol-3-yl)ethanamine derivatives, have been developed as potent Staphylococcus aureus NorA efflux pump inhibitors, enhancing the antibacterial activity of certain antibiotics (Héquet et al., 2014).

Antifungal Applications

  • Certain derivatives, like N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, exhibit significant in vitro antifungal activity against pathogens such as Cryptococcus neoformans and Trichophyton species (Thvedt et al., 2013).

Material Synthesis

  • 1-(4-Tert-butylphenyl)ethanamine is used in the synthesis of novel materials like hyperbranched polyimides, demonstrating its utility in polymer chemistry and material science (Lang et al., 2017).

DNA/Protein Binding and Anticancer Activity

  • It's involved in the formation of Schiff base ligands for cyclometalated complexes, which have shown efficient binding with DNA and protein, indicating potential anticancer activities (Mukhopadhyay et al., 2015).

Photoluminescent Properties

  • Utilized in the evaporation-induced self-assembly of organic/organosilica nanocomposite thin films, showing unique photoluminescent properties (Wahab et al., 2008).

Solvent Effects on Chemical Reactions

  • Studied for understanding solvent effects on lithium-bromine exchange reactions, which are fundamental in organic synthesis (Bailey et al., 2006).

properties

IUPAC Name

1-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDLUBTTHIVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408320
Record name 1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenyl)ethanamine

CAS RN

89538-65-8
Record name 1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-butylphenyl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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136B
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Reaction Step Two
Name
N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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Reaction Step Three

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